molecular formula C11H15NO B13217622 3-Cyclobutoxy-5-methylaniline

3-Cyclobutoxy-5-methylaniline

Cat. No.: B13217622
M. Wt: 177.24 g/mol
InChI Key: BLJOEDBTQBSSQN-UHFFFAOYSA-N
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Description

3-Cyclobutoxy-5-methylaniline: is an organic compound with the molecular formula C₁₁H₁₅NO It is characterized by the presence of a cyclobutoxy group attached to the third carbon and a methyl group attached to the fifth carbon of an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutoxy-5-methylaniline typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Cyclobutoxy-5-methylaniline can undergo oxidation reactions to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives of this compound back to the parent amine.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed:

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Parent amine and secondary amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Cyclobutoxy-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutoxy-5-methylaniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    3-Propoxy-5-methylaniline: Similar in structure but with a propoxy group instead of a cyclobutoxy group.

    3-Cyclobutoxy-4-methylaniline: Similar but with the methyl group attached to the fourth carbon instead of the fifth.

    3-Cyclobutoxy-5-ethylamine: Similar but with an ethyl group instead of a methyl group.

Uniqueness: 3-Cyclobutoxy-5-methylaniline is unique due to the presence of the cyclobutoxy group, which provides rigidity and enhances its binding affinity to histamine H3 receptors compared to its non-constrained counterparts .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-cyclobutyloxy-5-methylaniline

InChI

InChI=1S/C11H15NO/c1-8-5-9(12)7-11(6-8)13-10-3-2-4-10/h5-7,10H,2-4,12H2,1H3

InChI Key

BLJOEDBTQBSSQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2CCC2)N

Origin of Product

United States

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